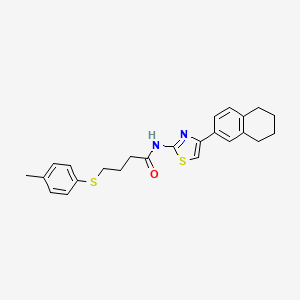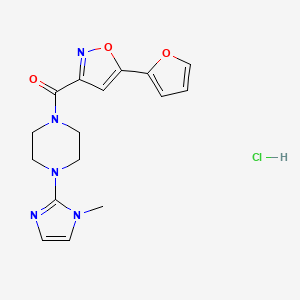
(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several heterocyclic moieties, including furan, isoxazole, imidazole, and piperazine . Each of these components has unique chemical properties that contribute to the overall behavior of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, each of its components can be synthesized through various methods. For instance, imidazole can be synthesized from glyoxal and ammonia . Similarly, furan can be synthesized from furfural, while isoxazole can be synthesized from hydroxylamine and a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The furan and isoxazole rings are five-membered, with oxygen and nitrogen atoms, respectively. The imidazole ring is also five-membered, containing two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its constituent rings. For example, furan is an aromatic compound and can undergo electrophilic substitution. Isoxazole can participate in reactions like nucleophilic substitution at the 3-position . Imidazole is amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The compound’s molecular weight is 363.8.Applications De Recherche Scientifique
1. Antidepressant and Antianxiety Activities
A study conducted by Kumar et al. (2017) explored the synthesis of novel derivatives, including compounds similar to the mentioned chemical. These compounds demonstrated significant antidepressant and antianxiety activities, as evidenced by behavioral tests in albino mice (Kumar et al., 2017).
2. Corrosion Inhibition
Research by Singaravelu et al. (2022) investigated the use of organic inhibitors with structural similarities for the corrosion inhibition of mild steel in an acidic medium. These studies showed significant inhibition efficiency, suggesting potential applications in material science and engineering (Singaravelu et al., 2022).
3. Synthesis of Potentially Bioactive Compounds
In the field of medicinal chemistry, a study by Abdel Hafez et al. (2001) focused on synthesizing potentially bioactive compounds from similar chemical structures. These compounds have been investigated for their potential therapeutic applications (Abdel Hafez et al., 2001).
4. Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives related to the mentioned compound and examined their anticancer and antiangiogenic effects in a mouse tumor model. These findings indicate potential applications in cancer therapy (Chandrappa et al., 2010).
Mécanisme D'action
Target of Action
It is known that compounds containing theimidazole moiety have a broad range of biological properties and can bind with high affinity to multiple receptors . Similarly, isoxazole derivatives have been found to exhibit diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing the imidazole moiety can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole and isoxazole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3.ClH/c1-19-5-4-17-16(19)21-8-6-20(7-9-21)15(22)12-11-14(24-18-12)13-3-2-10-23-13;/h2-5,10-11H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDRCGSDDMVUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



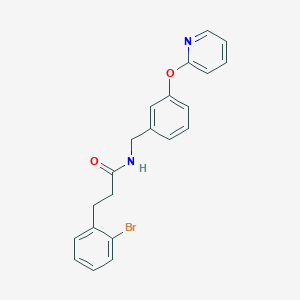
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)
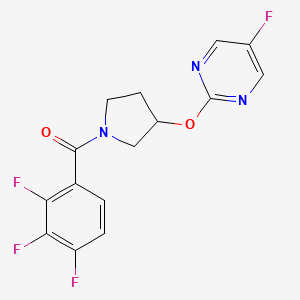
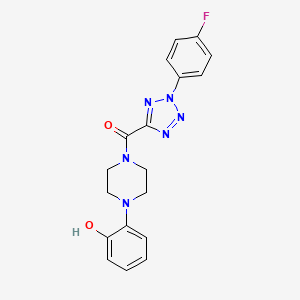

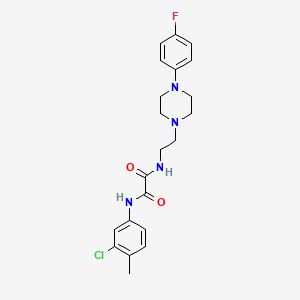
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

